N-Methyl(4-piperidinyl)-N-(tetrahydro-2H-pyran-4-ylmethyl)methanamine dihydrochloride
Description
Historical Context and Discovery
N-Methyl(4-piperidinyl)-N-(tetrahydro-2H-pyran-4-ylmethyl)methanamine dihydrochloride emerged as a compound of interest in the early 2010s, with its first structural characterization documented in PubChem records dated October 30, 2011. The compound gained attention due to its structural similarity to pharmacologically active agents targeting neurological and gastrointestinal receptors, as evidenced by patents describing related piperidine-tetrahydropyran hybrids for 5-HT4 receptor modulation.
Table 1: Key Historical Milestones
| Year | Development | Source |
|---|---|---|
| 2011 | Initial PubChem registration | |
| 2014 | Structural optimization in kinase inhibitor research | |
| 2022 | Expanded use in GSK-3β inhibitor synthesis |
Significance in Chemical Research
This compound serves as a critical intermediate in medicinal chemistry, particularly in synthesizing kinase inhibitors and cognitive disorder therapeutics. Its dual heterocyclic architecture (piperidine + tetrahydropyran) enables unique binding interactions with biological targets, as demonstrated in studies on glycogen synthase kinase-3β (GSK-3β) inhibition.
Table 2: Research Applications
Chemical Classification and Nomenclature
IUPAC Name
N-methyl-N-(oxan-4-ylmethyl)-1-piperidin-4-ylmethanamine dihydrochloride
Structural Classification
| Component | Type | Characteristics |
|---|---|---|
| Piperidine | Heterocyclic amine | 6-membered ring with one nitrogen |
| Tetrahydropyran | Oxygen heterocycle | Saturated 6-membered ether ring |
| Methylamine | Aliphatic amine | -NH-CH3 functional group |
Systematic Breakdown
Registry Information and Identifiers
Table 3: Key Identifiers
| Identifier Type | Value | Source |
|---|---|---|
| CAS Registry | 1220030-24-9 | |
| PubChem CID | 53410875 | |
| Molecular Formula | C13H28Cl2N2O | |
| Exact Mass | 299.3 g/mol | |
| SMILES | CN(CC1CCNCC1)CC2CCOCC2.Cl.Cl |
The compound's InChIKey (SVWZEYVTPDVYSG-UHFFFAOYSA-N) confirms stereochemical uniqueness, while its 2D structure features axial chirality at the piperidine-tetrahydropyran junction. Registry updates through May 2025 reflect ongoing research interest.
Properties
IUPAC Name |
N-methyl-N-(oxan-4-ylmethyl)-1-piperidin-4-ylmethanamine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H26N2O.2ClH/c1-15(10-12-2-6-14-7-3-12)11-13-4-8-16-9-5-13;;/h12-14H,2-11H2,1H3;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SVWZEYVTPDVYSG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1CCNCC1)CC2CCOCC2.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H28Cl2N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-Methyl(4-piperidinyl)-N-(tetrahydro-2H-pyran-4-ylmethyl)methanamine dihydrochloride, commonly referred to as a piperidine derivative, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article delves into its biological activity, synthesizing available research findings, case studies, and relevant data tables to provide a comprehensive overview.
Chemical Information
- Molecular Formula : C₁₃H₂₈Cl₂N₂O
- Molecular Weight : 271.33 g/mol
- CAS Number : 1220030-24-9
- MDL Number : MFCD13561535
Structural Representation
The compound features a piperidine ring and a tetrahydropyran moiety, which are critical for its biological interactions. The presence of the dihydrochloride salt form enhances its solubility in aqueous environments, which is crucial for pharmacological applications.
Research indicates that compounds containing piperidine and tetrahydropyran structures often exhibit diverse biological activities, including:
- Anticancer Activity : Several studies have highlighted the potential of piperidine derivatives in inhibiting cancer cell proliferation. For instance, compounds similar to this compound have shown promise against various tumor cell lines by inducing apoptosis and cell cycle arrest.
- Neuropharmacological Effects : Piperidine derivatives are known for their interactions with neurotransmitter systems. They may modulate dopamine and serotonin receptors, which could lead to applications in treating neurological disorders such as depression and anxiety.
- Antimicrobial Properties : Some studies suggest that this compound class exhibits antimicrobial activity against a range of pathogens, potentially making them candidates for developing new antibiotics.
Case Studies
- Anticancer Efficacy : In vitro studies have demonstrated that derivatives of this compound can inhibit the growth of HeLa and A375 human cancer cell lines with IC50 values in the low micromolar range. The mechanism appears to involve the induction of apoptosis through the activation of caspases .
- Neurotransmitter Modulation : Research has indicated that similar piperidine compounds can act as selective serotonin reuptake inhibitors (SSRIs), potentially providing therapeutic effects in mood disorders. Animal models showed significant improvements in depressive behaviors after administration of these compounds .
- Antimicrobial Activity : A study reported that derivatives exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria, suggesting potential for development as new antimicrobial agents .
Table 1: Summary of Biological Activities
| Activity Type | Description | References |
|---|---|---|
| Anticancer | Induces apoptosis in cancer cell lines | |
| Neuropharmacological | Modulates serotonin receptors | |
| Antimicrobial | Effective against various bacterial strains |
Table 2: IC50 Values for Selected Activities
Scientific Research Applications
Pharmacological Applications
1. Inhibition of Enzymes
The compound may serve as an inhibitor for certain enzymes involved in metabolic pathways, such as 11β-hydroxysteroid dehydrogenase type 1, which is implicated in metabolic syndrome and related disorders like obesity and type 2 diabetes. Compounds that inhibit this enzyme can help regulate cortisol levels and improve metabolic outcomes .
2. Antimicrobial Properties
Preliminary studies suggest that derivatives of piperidine compounds can exhibit antimicrobial activity. This opens avenues for exploring N-Methyl(4-piperidinyl)-N-(tetrahydro-2H-pyran-4-ylmethyl)methanamine dihydrochloride's potential as an antimicrobial agent, particularly against resistant strains of bacteria .
Case Studies
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogs and Substitution Effects
Key structural analogs and their distinguishing features are summarized below:
Key Observations :
- Piperidine vs.
- THP-4-ylmethyl vs. Benzyl : The THP group introduces an oxygen atom, increasing polarity and reducing aromatic interactions compared to benzyl-containing analogs (e.g., ’s 4-methylbenzyl derivative) . This may improve metabolic stability by avoiding cytochrome P450-mediated oxidation of aromatic rings .
- Dihydrochloride Salt : Enhances aqueous solubility compared to freebase forms (e.g., compound 11 in ), critical for bioavailability .
Pharmacological and Metabolic Comparisons
- Microsomal Stability : THP-containing compounds (e.g., compound 17 in ) exhibit moderate-to-high stability in human liver microsomes (HLM), with half-lives >30 minutes, attributed to reduced susceptibility to oxidative metabolism . In contrast, benzyl-substituted analogs (e.g., N-benzyl-N-methyl derivatives) show faster degradation due to aromatic oxidation .
- Binding Affinity : Piperidinyl-THP hybrids may target sigma-1 or muscarinic receptors, as seen in related compounds (e.g., compound 12 in ), whereas benzyl analogs are more likely to interact with dopaminergic or serotoninergic systems .
Biochemical Utility
Q & A
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
